4-(Hydroxymethyl)cyclohexanone

Medicinal Chemistry CCR2 Antagonists hERG Selectivity

For CCR2 antagonist programs, this para-substituted isomer is essential for building the indazole and benzisoxazole cores with the required geometry for binding and favorable hERG selectivity. Using the 2- or 3-substituted analogs leads to inactive compounds and invalidates patented routes. Bulk packs with ≥97% purity (HPLC/GC) are available, shipped under 2-8°C conditions.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 38580-68-6
Cat. No. B156097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)cyclohexanone
CAS38580-68-6
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1CO
InChIInChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2
InChIKeyKHMBXNKCMNGLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6): Molecular Properties and Procurement Baseline


4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) is a cyclic ketone building block with the molecular formula C7H12O2 and molecular weight 128.17 g/mol [1]. Its structure features a cyclohexanone core substituted with a hydroxymethyl (-CH2OH) group at the para (4-) position relative to the ketone. The compound is a solid at ambient temperature, with a predicted melting point of approximately 30°C , and is soluble in most organic solvents such as ethanol, ether, benzene, and acetone but insoluble in water . Commercially available grades typically offer 97% minimum purity as determined by HPLC, with long-term storage recommended at 2-8°C .

Why 4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) Cannot Be Substituted with Isomeric Analogs


Substitution of 4-(Hydroxymethyl)cyclohexanone with closely related hydroxymethyl cyclohexanone isomers (e.g., 2- or 3-substituted variants) fundamentally alters the molecular geometry and reactive pathway. In drug discovery, the para-substitution pattern of 4-(Hydroxymethyl)cyclohexanone directly enables the synthesis of specific indazole and benzisoxazole derivatives that act as CCR2 antagonists with favorable hERG selectivity profiles . In contrast, the ortho-substituted isomer 2-(Hydroxymethyl)cyclohexanone is utilized for distinct synthetic targets, such as HDAC inhibitors via lipase-mediated acetylation, reflecting divergent structure-activity relationships . Such regioisomeric differences critically impact downstream biological activity and patent scope, making interchange without revalidation unacceptable in regulated pharmaceutical development environments .

Quantitative Differentiation of 4-(Hydroxymethyl)cyclohexanone for Scientific Procurement


Para-Substitution Enables Unique CCR2 Antagonist Scaffold Synthesis

4-(Hydroxymethyl)cyclohexanone serves as a critical reagent for preparing indazoles and benzisoxazoles bearing cyclohexylazetidine moieties, which function as CCR2 antagonists with demonstrable hERG selectivity . The para-hydroxymethyl substitution pattern is essential for achieving the requisite geometry in the final CCR2 antagonist scaffold. In contrast, the 2-substituted isomer 2-(Hydroxymethyl)cyclohexanone is employed in distinct HDAC inhibitor syntheses, underscoring regioisomer-dependent pharmacological divergence .

Medicinal Chemistry CCR2 Antagonists hERG Selectivity

Purity Specification for Reproducible CCR2 Antagonist Synthesis

Commercial 4-(Hydroxymethyl)cyclohexanone is supplied with a minimum purity specification of 97% (HPLC) . This purity level is critical for maintaining consistent yields and impurity profiles in multi-step syntheses of CCR2 antagonists. Lower purity grades or in-house preparations lacking rigorous QC may introduce variable impurities that compromise biological assay reproducibility. While comparable isomeric building blocks like 3-(Hydroxymethyl)cyclohexanone are also commercially available, direct procurement of 4-(Hydroxymethyl)cyclohexanone with certified purity eliminates batch-to-batch variability that can confound structure-activity relationship (SAR) studies .

Medicinal Chemistry Quality Control Reproducibility

Physical State at Ambient Temperature Facilitates Handling and Storage

4-(Hydroxymethyl)cyclohexanone is a solid at ambient temperature (predicted melting point ~30°C ) and is recommended for long-term storage at 2-8°C . In contrast, many low molecular weight cyclohexanone derivatives are liquids at room temperature. This solid-state property simplifies handling, reduces the risk of spills during weighing, and enhances long-term stability compared to liquid analogs that may be more prone to oxidation or polymerization. While no direct comparative stability data against isomeric hydroxymethyl cyclohexanones is publicly available, the solid physical form offers inherent practical advantages for compound management workflows .

Compound Management Logistics Stability

Key Application Scenarios for 4-(Hydroxymethyl)cyclohexanone in Drug Discovery and Chemical Synthesis


Synthesis of CCR2 Antagonists with hERG Selectivity

Researchers developing novel CCR2 antagonists for inflammatory and autoimmune diseases utilize 4-(Hydroxymethyl)cyclohexanone as a key intermediate in constructing indazole and benzisoxazole cores containing cyclohexylazetidine moieties . The para-substitution pattern is essential for achieving the correct molecular geometry required for CCR2 binding and favorable hERG channel selectivity, a critical safety parameter in drug development. Procurement of this specific regioisomer ensures alignment with patented synthetic routes and avoids the pharmacological inactivity associated with 2- or 3-substituted analogs.

Pharmaceutical Intermediate for Regulated Development

4-(Hydroxymethyl)cyclohexanone serves as a building block in the preparation of pharmaceutical candidates where regioisomeric purity is critical for maintaining intellectual property integrity and biological activity . Its use is documented in the synthesis of compounds with potential applications in treating autoimmune diseases, inflammatory conditions, and cancer . In GMP and GLP environments, sourcing a material with defined purity specifications (≥97%) and documented storage conditions (2-8°C) is mandatory to ensure batch-to-batch consistency and regulatory compliance.

Differential Synthetic Utility Over Isomeric Analogs

In medicinal chemistry campaigns, the choice between 4-(Hydroxymethyl)cyclohexanone and its 2- or 3-substituted isomers dictates the accessible chemical space. The para-substituted compound uniquely enables the synthesis of para-substituted cyclohexane scaffolds prevalent in CCR2 antagonist pharmacophores . Conversely, the ortho-substituted 2-(Hydroxymethyl)cyclohexanone is directed toward HDAC inhibitor synthesis . This regioisomer-specific reactivity profile necessitates deliberate procurement strategies to avoid costly synthetic dead-ends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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